An In-depth Technical Guide to 2-(1-Chloroethyl)pyrimidin-4-amine
An In-depth Technical Guide to 2-(1-Chloroethyl)pyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the physicochemical properties, synthesis, characterization, and potential applications of 2-(1-Chloroethyl)pyrimidin-4-amine. As a key heterocyclic compound, its unique structural features make it a molecule of interest for further investigation in medicinal chemistry and materials science.
Introduction to 2-(1-Chloroethyl)pyrimidin-4-amine
2-(1-Chloroethyl)pyrimidin-4-amine is a substituted pyrimidine derivative. The pyrimidine ring is a fundamental core structure in numerous biologically active compounds, including nucleic acids (cytosine, thymine, and uracil), and a wide array of pharmaceuticals.[1] The presence of a reactive chloroethyl group at the 2-position and an amino group at the 4-position of the pyrimidine ring suggests its potential as a versatile intermediate for the synthesis of more complex molecules with diverse therapeutic applications.
The strategic placement of these functional groups allows for a variety of chemical transformations, making it a valuable building block in drug discovery. The amino group can act as a hydrogen bond donor and acceptor, while the chloroethyl group can serve as an electrophilic site for nucleophilic substitution reactions.
Physicochemical Properties
Detailed experimental data for 2-(1-Chloroethyl)pyrimidin-4-amine is not extensively available in the public domain. However, based on its structure and data from computational models, we can summarize its key physicochemical properties.
| Property | Value | Source |
| CAS Number | 1502651-24-2 | [2] |
| Molecular Formula | C6H8ClN3 | [1] |
| Molecular Weight | 157.60 g/mol | [3] |
| Monoisotopic Mass | 157.04068 Da | [1] |
| Predicted XlogP | 0.7 | [1] |
| Predicted Hydrogen Bond Donor Count | 1 | PubChem |
| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem |
| Predicted Rotatable Bond Count | 1 | PubChem |
Note: Most of the data presented are predicted values from computational models and should be confirmed by experimental analysis.
Synthesis and Purification
Proposed Synthetic Pathway
A potential two-step synthesis could start from commercially available ethyl 3-oxobutanoate and guanidine carbonate.
Step 1: Synthesis of 2-amino-6-methylpyrimidin-4-ol
In this step, ethyl 3-oxobutanoate is condensed with guanidine carbonate in the presence of a base, such as sodium ethoxide, to form the pyrimidine ring.
Step 2: Conversion to 2-(1-Chloroethyl)pyrimidin-4-amine
The resulting pyrimidinol can then be treated with a chlorinating agent like phosphorus oxychloride (POCl3) to introduce the chloro group at the 4-position. Subsequent reaction with a suitable reagent would be needed to form the 1-chloroethyl group at the 2-position, though this is a non-trivial transformation that may require a multi-step process or a different starting material.
A more direct, albeit hypothetical, approach could involve the reaction of a pre-functionalized starting material.
Hypothetical Experimental Protocol
Objective: To synthesize 2-(1-Chloroethyl)pyrimidin-4-amine.
Materials:
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2-Amino-4,6-dichloropyrimidine
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Ethylmagnesium bromide
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Anhydrous Tetrahydrofuran (THF)
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Ammonia
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Hydrochloric acid
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Sodium bicarbonate
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Anhydrous sodium sulfate
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Silica gel for column chromatography
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Hexanes
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Ethyl acetate
Procedure:
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Grignard Reaction: To a solution of 2-amino-4,6-dichloropyrimidine in anhydrous THF at -78 °C, slowly add a solution of ethylmagnesium bromide in THF.
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Quenching: After stirring for 2 hours at -78 °C, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
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Work-up: The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.
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Purification: The crude product is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the intermediate product.
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Amination: The purified intermediate is then subjected to amination using ammonia in a sealed tube at elevated temperature to replace the remaining chloro group with an amino group.
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Final Purification: The final product is purified by recrystallization or column chromatography.
Rationale: This proposed synthesis utilizes a Grignard reagent to introduce the ethyl group, followed by an amination step. The choice of a low temperature for the Grignard reaction is to control its reactivity.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for 2-(1-Chloroethyl)pyrimidin-4-amine.
Structural Elucidation and Characterization
The structure of 2-(1-Chloroethyl)pyrimidin-4-amine can be confirmed using a combination of spectroscopic techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrimidine ring, the amino group, the methine proton of the chloroethyl group, and the methyl protons. The chemical shifts and coupling patterns would be characteristic of the electronic environment of each proton.
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¹³C NMR: The carbon NMR spectrum would show signals for each unique carbon atom in the molecule, including the carbons of the pyrimidine ring and the chloroethyl side chain.
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-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyrimidine ring, and the C-Cl stretching of the chloroethyl group.[4]
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Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The predicted monoisotopic mass is 157.04068 Da.[1] The fragmentation pattern would likely show the loss of a chlorine atom or the ethyl group.
Applications in Drug Discovery and Research
While specific biological activities for 2-(1-Chloroethyl)pyrimidin-4-amine have not been reported, the pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry. Pyrimidine derivatives exhibit a broad range of biological activities, including:
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Anticancer Agents: Many pyrimidine-based compounds are used as anticancer drugs, often acting as inhibitors of kinases or other enzymes involved in cell proliferation.[5][6]
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Antimicrobial Agents: The pyrimidine ring is present in several antibacterial and antifungal drugs.[7]
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Antiviral Agents: Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy.
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Central Nervous System (CNS) Active Agents: Certain pyrimidine derivatives have shown activity as CNS modulators.
The presence of a reactive chloroethyl group in 2-(1-Chloroethyl)pyrimidin-4-amine makes it a promising candidate for the synthesis of novel derivatives with potential therapeutic value. This group can be displaced by various nucleophiles to generate a library of compounds for biological screening.
The Role of the Pyrimidine Scaffold in Drug Discovery
Sources
- 1. PubChemLite - 2-(1-chloroethyl)pyrimidin-4-amine (C6H8ClN3) [pubchemlite.lcsb.uni.lu]
- 2. nextsds.com [nextsds.com]
- 3. 2-Chloro-N-ethylpyrimidin-4-amine DiscoveryCPR 86443-51-8 [sigmaaldrich.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sphinxsai.com [sphinxsai.com]
